molecular formula C12H19NO4 B12292418 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde

Cat. No.: B12292418
M. Wt: 241.28 g/mol
InChI Key: KIZQJTNRBQCPIE-UHFFFAOYSA-N
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Description

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is a chemical compound with a complex structure that includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 4-oxaldehydoylpiperidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h8-9H,4-7H2,1-3H3

InChI Key

KIZQJTNRBQCPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidone, which is then oxidized to introduce the oxoacetaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: 2-(1-Boc-4-piperidinyl)-2-oxoacetic acid.

    Reduction: 2-(1-Boc-4-piperidinyl)-2-hydroxyacetaldehyde.

    Substitution: 2-(4-piperidinyl)-2-oxoacetaldehyde.

Scientific Research Applications

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde involves its reactivity with nucleophiles and electrophiles. The Boc group provides steric protection, allowing selective reactions at the oxoacetaldehyde moiety. The compound can form covalent bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is unique due to its combination of a Boc-protected piperidine ring and an oxoacetaldehyde group. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a piperidine ring and the Boc (tert-butyloxycarbonyl) protecting group suggest that this compound may interact with various biological targets, which could lead to therapeutic applications.

The molecular formula for 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is C11H17N1O3C_{11}H_{17}N_{1}O_{3}, with a molecular weight of approximately 213.26 g/mol. Its structure includes a piperidine moiety, which is often associated with diverse biological activities, including analgesic and anti-inflammatory effects.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific receptors or enzymes within biological systems. The piperidine ring can facilitate binding to various targets, potentially modulating their activity. This interaction may lead to changes in cellular signaling pathways, contributing to the observed biological effects.

Enzyme Inhibition

Compounds containing piperidine structures have been explored for their ability to inhibit enzymes involved in cancer progression and other diseases. For example, certain piperidone derivatives have demonstrated inhibition of proteasome activity, leading to increased levels of pro-apoptotic proteins . This mechanism may also be applicable to 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde.

Case Studies

Research on similar compounds provides insights into the potential biological activities of 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde:

  • Cytotoxicity Assays : Studies have shown that piperidone derivatives can exhibit cytotoxic effects against breast and colon cancer cell lines, with IC50 values in the low micromolar range . This suggests that 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde may also possess cytotoxic properties worth investigating.
  • Behavioral Studies : Similar compounds have been evaluated for their effects on behavior in animal models, indicating potential neuropharmacological activities. For example, one study reported that a piperidine derivative improved memory consolidation and exhibited anxiolytic properties .

Comparative Analysis

A comparison of 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde with related compounds can highlight its unique attributes:

Compound Molecular Formula Biological Activity
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehydeC11H17N1O3Potential anticancer and enzyme inhibition
Piperidone Derivative AC13H15N3O3Cytotoxicity in breast cancer
Piperidone Derivative BC14H16N4O3Antidepressant effects in animal models

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